Sodium sulfapyridazine

Overview

Description

Scientific Research Applications

Ophthalmic Applications :

- Sodium sulfapyridazine is used in ophthalmic preparations. Its broad spectrum of antibacterial activity, particularly in eye drops, offers an advantage over other compounds like sodium sulfacyl. It's well-tolerated by patients and doesn't irritate the mucous membranes of the eye. Eye drops based on this compound have been developed with a stabilized solution having a storage lifetime of 2.5 years. This highlights its use in treating eye infections and its stability as a pharmaceutical ingredient (Mar'yanchik et al., 2006).

- Another study focused on developing methods for the analysis of ophthalmological films containing this compound, emphasizing its significance in eye care applications (Chichiro et al., 1982).

- A research on this compound in new delayed-action bases for treating bacterial conjunctivitis also points towards its importance in ophthalmology. The study showed that certain polymers could prolong the drug's effect in eye tissues, suggesting potential for treating bacterial infections of the eye (Maichuk et al., 1991).

Photocatalytic Applications :

- A study explored the enhancement of the photocatalytic activity of decatungstate, W10O32-4, for the oxidation of sulfasalazine/sulfapyridine in the presence of hydrogen peroxide. This research implies the potential use of this compound in environmental applications, particularly in water depollution (Cheng et al., 2021).

Pharmacodynamic Properties :

- Sodium sulfapyridine's metabolite, sulfasalazine, is known to be split into sulfapyridine and 5-aminosal

Mechanism of Action

properties

IUPAC Name |

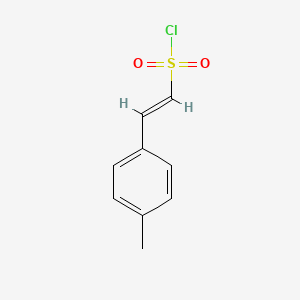

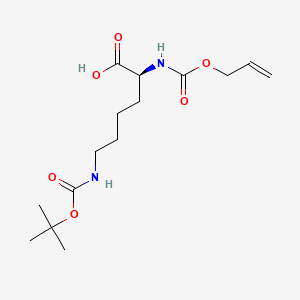

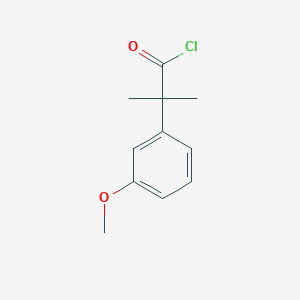

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFIJKKXUZOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2577-32-4 | |

| Record name | Sulfamethoxypyridazine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFAPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sodium Sulfapyridazine primarily used for in research?

A1: this compound is a sulfonamide antibiotic investigated for its potential in treating bacterial infections, particularly bacterial conjunctivitis [, , ].

Q2: How does this compound work against bacteria?

A2: While the provided research doesn't delve into the specific mechanism of action for this compound, sulfonamides generally work by competitively inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis []. This inhibition disrupts the formation of essential nucleic acids in bacteria, ultimately leading to their demise.

Q3: How does the addition of aubazidan impact this compound ophthalmic solutions?

A4: Aubazidan, a microbial polysaccharide, has been shown to prolong the action and stability of this compound in ophthalmic drops [, ]. It achieves this by extending the drug's presence in the anterior eye tissues, similar to synthetic polymers like polyacrylamide and polyvinyl alcohol [, ].

Q4: What is the recommended concentration of this compound and aubazidan in ophthalmic solutions?

A5: Studies suggest that a 10% concentration of this compound with 0.2-0.5% aubazidan shows promise for preventing and treating bacterial conjunctivitis [, ].

Q5: Are there any concerns regarding the stability of this compound ophthalmic solutions?

A6: Research indicates that this compound ophthalmic drops containing 0.5% aubazidan maintain stability for up to 24 months regarding color, transparency, viscosity, pH, and drug content when stored in vials [, ].

Q6: Have there been any studies on the pharmacokinetics of this compound?

A7: Yes, studies have investigated the absorption, circulation duration, and elimination of this compound following different administration routes [, ]. Additionally, research has explored the pharmacokinetics of ophthalmic ointments combining hydrocortisone acetate and this compound [, ].

Q7: Are there any known analytical methods for quantifying this compound?

A8: Methods have been developed to quantify this compound in various formulations. For instance, there are techniques for determining this compound and hydrocortisone acetate concentrations in eye ointments [, ]. Furthermore, research has focused on quantifying stabilizing components within this compound eyedrops [].

Q8: Has this compound been compared to other antibiotics for the treatment of specific infections?

A9: Studies have compared the in ovo effectiveness of this compound to antibiotics like tetracyclines, penicillin, ampicillin, kanamycin, and streptomycin against Halprowia and Chlamydia [, ]. Results showed varying sensitivity profiles among the tested drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.